molecular formula C8H10N2S2 B3181082 Dimethyl pyridin-2-ylcarbonimidodithioate CAS No. 53687-90-4

Dimethyl pyridin-2-ylcarbonimidodithioate

Cat. No.: B3181082
CAS No.: 53687-90-4
M. Wt: 198.3 g/mol
InChI Key: NMPVAHVZPACQSB-UHFFFAOYSA-N
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Description

Dimethyl pyridin-2-ylcarbonimidodithioate is a chemical compound with the molecular formula C8H10N2S2 and a molecular weight of 198.31 g/mol . It is an aromatic heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl pyridin-2-ylcarbonimidodithioate can be synthesized through various methods. One common approach involves the reaction of pyridine-2-carbonitrile with dimethylamine and carbon disulfide under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize high-purity starting materials and advanced catalytic systems to ensure high yields and product purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl pyridin-2-ylcarbonimidodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of dimethyl pyridin-2-ylcarbonimidodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its sulfur-containing moiety can interact with thiol groups in proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-2-carbonitrile
  • Dimethylamine
  • Carbon disulfide

Uniqueness

Dimethyl pyridin-2-ylcarbonimidodithioate is unique due to its combination of nitrogen and sulfur atoms within an aromatic heterocyclic structure. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1,1-bis(methylsulfanyl)-N-pyridin-2-ylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S2/c1-11-8(12-2)10-7-5-3-4-6-9-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPVAHVZPACQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC1=CC=CC=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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